molecular formula C8H12N2O2 B581689 3-Amino-4-[(2-hydroxyethyl)amino]phenol CAS No. 1373232-77-9

3-Amino-4-[(2-hydroxyethyl)amino]phenol

Cat. No.: B581689
CAS No.: 1373232-77-9
M. Wt: 168.196
InChI Key: JJGINJFGPMLBOO-UHFFFAOYSA-N
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Description

3-Amino-4-[(2-hydroxyethyl)amino]phenol is an organic compound with the molecular formula C8H11NO2. It is a derivative of phenol, characterized by the presence of an amino group at the third position and a hydroxyethylamino group at the fourth position on the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(2-hydroxyethyl)amino]phenol typically involves the following steps:

    Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is further reacted with ethylene oxide to introduce the hydroxyethyl group, forming the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.

    Catalysts: Catalysts such as palladium on carbon are used to facilitate the reduction step.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(2-hydroxyethyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding hydroxyethyl derivatives.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-Amino-4-[(2-hydroxyethyl)amino]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-[(2-hydroxyethyl)amino]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. In biological systems, it can modulate signaling pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-[(2-hydroxyethyl)amino]phenol: Similar structure but with different positioning of functional groups.

    3-Amino-4-hydroxyphenol: Lacks the hydroxyethyl group.

    4-[(2-Hydroxyethyl)amino]phenol: Lacks the amino group at the third position.

Uniqueness

3-Amino-4-[(2-hydroxyethyl)amino]phenol is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-amino-4-(2-hydroxyethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-7-5-6(12)1-2-8(7)10-3-4-11/h1-2,5,10-12H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGINJFGPMLBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267339
Record name Phenol, 3-amino-4-[(2-hydroxyethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-77-9
Record name Phenol, 3-amino-4-[(2-hydroxyethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-amino-4-[(2-hydroxyethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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